molecular formula C11H16O2S B14891951 1-((2-Methoxyphenyl)thio)-2-methylpropan-2-ol

1-((2-Methoxyphenyl)thio)-2-methylpropan-2-ol

Cat. No.: B14891951
M. Wt: 212.31 g/mol
InChI Key: YOXWFXVDTZBYLD-UHFFFAOYSA-N
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Description

1-((2-Methoxyphenyl)thio)-2-methylpropan-2-ol is an organic compound characterized by the presence of a methoxyphenyl group attached to a thioether and a tertiary alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-Methoxyphenyl)thio)-2-methylpropan-2-ol typically involves the reaction of 2-methoxyphenylthiol with a suitable alkylating agent under controlled conditions. One common method involves the use of 2-methoxyphenylthiol and 2-bromo-2-methylpropan-2-ol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to yield the desired product .

Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and advanced purification techniques like recrystallization and chromatography further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-((2-Methoxyphenyl)thio)-2-methylpropan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products:

Scientific Research Applications

1-((2-Methoxyphenyl)thio)-2-methylpropan-2-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((2-Methoxyphenyl)thio)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities, inhibit specific receptors, or interact with cellular membranes to exert its effects. For instance, it may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

    2-Methoxyphenylthiol: Shares the methoxyphenylthio moiety but lacks the tertiary alcohol group.

    1-(2-Methoxyphenyl)piperazine: Contains the methoxyphenyl group but has a piperazine ring instead of the thioether and alcohol functionalities.

    2-Methoxyphenyl(1-pentyl-1H-indol-3-yl)methanone: A structurally related compound with a different core structure

Uniqueness: 1-((2-Methoxyphenyl)thio)-2-methylpropan-2-ol is unique due to its combination of a methoxyphenylthio group and a tertiary alcohol. This structural feature imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H16O2S

Molecular Weight

212.31 g/mol

IUPAC Name

1-(2-methoxyphenyl)sulfanyl-2-methylpropan-2-ol

InChI

InChI=1S/C11H16O2S/c1-11(2,12)8-14-10-7-5-4-6-9(10)13-3/h4-7,12H,8H2,1-3H3

InChI Key

YOXWFXVDTZBYLD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CSC1=CC=CC=C1OC)O

Origin of Product

United States

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